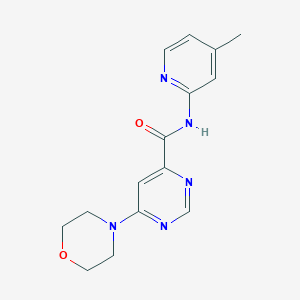

N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

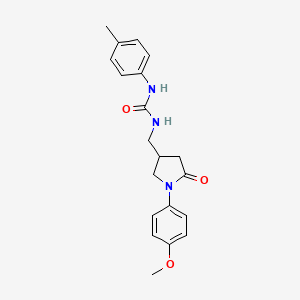

“N-(4-Methylpyridin-2-yl)acetamide” is a chemical reagent used in the synthesis of potent inhibitors of Eimeria tenalla cGMP-dependant protein kinase as antiparasitic agents . It’s also used in the 1-pot synthesis of difluoromethyl-2-pyridone derivatives .

Synthesis Analysis

A research group has reported the synthesis of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide in good yield (80%) by reacting 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl4) coupling reagent and pyridine .

Chemical Reactions Analysis

The chemical reactions of “N-(4-methylpyridin-2-yl)acetamide” and its analogues have been studied for their antibacterial activities against ESBL-producing E. coli ST131 strains .

Physical And Chemical Properties Analysis

“N-(4-Methylpyridin-2-yl)acetamide” has a boiling point of 343.1 ℃ at 760 mmHg, a melting point of 90-94 ℃, and a density of 1.137 g/cm3 .

Applications De Recherche Scientifique

Antibacterial Efficacy

The compound has been studied for its antibacterial efficacy, particularly against extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli) . The synthesized N - (4-methylpyridin-2-yl) thiophene-2-carboxamides showed promising results against ESBL-producing E. coli ST131 strains .

Antimicrobial Resistance

The compound has potential applications in the field of antimicrobial resistance. It has been used to study the resistance patterns of various bacterial strains, including those resistant to ampicillin, ceftazidime, ceftaroline, ciprofloxacin, and cotrimoxazole .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound to understand its binding interactions with the active site of the β-lactamase receptor of E. coli . These studies help in understanding the mechanism of action of the compound and can guide the design of more potent analogs.

Anti-fibrosis Activity

Some target compounds, including this one, have shown better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . This suggests potential applications in the treatment of fibrotic diseases.

Drug Synthesis

The compound is used in the synthesis of various drugs. For example, it has been used in the synthesis of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide .

Future Research Directions

The compound has significant potential for high impact in the field of medicinal chemistry . It is expected to be a substantial original article that involves several techniques or approaches, provides an outlook for future research directions, and describes possible research applications .

Mécanisme D'action

Orientations Futures

The future directions for research on “N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide” and similar compounds could involve further exploration of their antibacterial activities, particularly against ESBL-producing strains . Additionally, more detailed studies on their synthesis, molecular structure, and physical and chemical properties could provide valuable insights.

Propriétés

IUPAC Name |

N-(4-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-11-2-3-16-13(8-11)19-15(21)12-9-14(18-10-17-12)20-4-6-22-7-5-20/h2-3,8-10H,4-7H2,1H3,(H,16,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJRRPDFAPVGQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2746013.png)

![methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2746017.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide](/img/structure/B2746021.png)

![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2746023.png)

![1-[(3,4-Difluorophenyl)methyl]-3-methylurea](/img/structure/B2746027.png)

![2-(1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2746028.png)